Famotidine propanamide
CAS No.: 76824-16-3
Cat. No.: VC21353325
Molecular Formula: C8H13N5OS2
Molecular Weight: 259.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76824-16-3 |
|---|---|
| Molecular Formula | C8H13N5OS2 |
| Molecular Weight | 259.4 g/mol |
| IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide |
| Standard InChI | InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13) |
| Standard InChI Key | BLXXXPVCYVHTQA-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N |
| Canonical SMILES | C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N |
| Appearance | White to light yellow Solid |
Introduction
CHEMICAL PROPERTIES AND STRUCTURE
Structural Characteristics
Famotidine propanamide features a thiazole ring system that serves as the core structural element essential for its biological activity. The compound's molecular structure includes a guanidine-like moiety connected to the thiazole ring, which plays a crucial role in its interaction with histamine H2 receptors. The distinctive propanamide group represents the key structural modification that differentiates this compound from famotidine.
The three-dimensional configuration of famotidine propanamide facilitates specific binding interactions with the histamine H2 receptor, contributing to its antagonistic effects. The spatial arrangement of functional groups within the molecule determines its receptor affinity and selectivity, which ultimately influence its pharmacological properties.
Physical and Chemical Properties
Famotidine propanamide possesses a defined set of physical and chemical properties that characterize its behavior in biological systems and pharmaceutical formulations. These properties are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide |
| Molecular Formula | C8H13N5OS2 |
| Molecular Weight | 259.4 g/mol |
| CAS Number | 76824-16-3 |
| Solubility | Freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water |
| InChI Key | BLXXXPVCYVHTQA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N |
The compound's solubility profile affects its absorption and bioavailability, with implications for formulation strategies and dosage form development. Its moderate water solubility necessitates careful consideration in pharmaceutical development to ensure adequate dissolution and subsequent absorption following oral administration.
SYNTHESIS AND PREPARATION METHODS
Synthetic Pathways
The synthesis of famotidine propanamide follows a strategic multi-step process that begins with the formation of the thiazole ring, a crucial structural component. This typically involves reacting appropriate thioamides with halogenated compounds under controlled conditions to establish the heterocyclic core. The synthesis proceeds through several key stages:
The initial phase focuses on constructing the thiazole ring system, which serves as the foundation for subsequent modifications. Following the establishment of this core structure, the synthesis progresses to the incorporation of the propanamide group, often through nucleophilic substitution reactions. In this step, the thiazole intermediate typically reacts with propanoyl chloride or similar reagents under carefully controlled conditions.
The final stages involve the assembly of the complete molecule, incorporating additional functional groups through appropriate chemical transformations. This may include sulfonation or amidation reactions to achieve the desired structural configuration. Throughout the synthetic process, intermediate purification steps ensure the removal of by-products and unreacted starting materials.
Industrial Production Methods
For large-scale production, industrial methods optimize the synthetic pathways to achieve consistent quality and yield. This involves scaling up the laboratory procedures while implementing modifications that address challenges associated with bulk manufacturing. Industrial production employs batch processing in large reactors, allowing for controlled reaction conditions and efficient heat transfer.
Purification in industrial settings utilizes techniques such as crystallization, filtration, and chromatography adapted to large-scale operations. The implementation of continuous flow processes may offer advantages in terms of reaction control and product consistency. Quality control measures, including spectroscopic analysis and chromatographic techniques, verify the purity and identity of the final product in accordance with pharmaceutical standards.
MECHANISM OF ACTION
Molecular Basis of Activity
Famotidine propanamide functions primarily as a competitive antagonist at histamine H2 receptors located on the parietal cells of the gastric mucosa. By occupying these receptor sites, the compound prevents histamine from binding and initiating the signaling cascade that leads to gastric acid secretion. This competitive inhibition represents the fundamental mechanism underlying its therapeutic applications in acid-related disorders.
At the molecular level, the interaction between famotidine propanamide and the H2 receptor involves specific binding determinants that confer selectivity for this receptor subtype. The thiazole ring system and guanidine-like moiety engage in hydrogen bonding and other non-covalent interactions with amino acid residues within the receptor binding pocket. These structural features enable the compound to effectively block histamine-induced activation of the receptor.
Cellular Signaling Effects
Following binding to H2 receptors, famotidine propanamide disrupts the normal signaling pathway that would otherwise lead to gastric acid secretion. In parietal cells, histamine typically stimulates the H2 receptor, leading to activation of adenylate cyclase and subsequent elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the activation of proton pumps that secrete hydrochloric acid into the gastric lumen.
By preventing this sequence of events, famotidine propanamide effectively reduces gastric acid production, which explains its efficacy in treating conditions characterized by excessive acid secretion. The compound's inhibitory effect on this pathway contributes to its therapeutic benefit in conditions such as peptic ulcers, gastroesophageal reflux disease, and Zollinger-Ellison syndrome.
Comparative Pharmacology
When compared to other histamine H2 receptor antagonists, famotidine propanamide exhibits distinct pharmacological characteristics. The following table presents a comparative analysis of key properties:
| Property | Famotidine Propanamide | Famotidine | Ranitidine | Cimetidine |
|---|---|---|---|---|
| Potency | High | High | Moderate | Low |
| Duration of Action | Long (presumed) | Long (10-12 hours) | Moderate (6-8 hours) | Short (4-6 hours) |
| Antiandrogenic Effects | Minimal (presumed) | None | Minimal | Significant |
| Metabolism | Primarily hepatic | Minimal | Hepatic | Hepatic |
| Common Applications | Acid-related disorders | GERD, Peptic Ulcers | GERD, Peptic Ulcers | GERD, Peptic Ulcers |
This comparative analysis highlights the potential advantages of famotidine propanamide in terms of potency and duration of action, which may translate to greater clinical efficacy and convenience. The absence of significant antiandrogenic effects represents another potential benefit, as such effects can lead to undesirable side effects such as gynecomastia and sexual dysfunction.
PHARMACOKINETICS AND PHARMACODYNAMICS
Absorption and Distribution
Following oral administration, famotidine propanamide undergoes absorption from the gastrointestinal tract, with peak plasma concentrations typically occurring within 1-3 hours. The rate and extent of absorption may be influenced by factors such as food intake, gastric pH, and concurrent medication use. Once absorbed, the compound distributes throughout body tissues, with a volume of distribution suggesting moderate tissue binding.
The bioavailability of famotidine propanamide reflects the fraction of the administered dose that reaches systemic circulation unchanged. While specific data for this derivative are still emerging, the parent compound famotidine demonstrates bioavailability of approximately 40-45%. Protein binding represents another important aspect of distribution, as it affects the concentration of free drug available for receptor interaction.
Metabolism and Elimination
Elimination occurs predominantly via renal excretion, with both the unchanged drug and its metabolites appearing in the urine. Approximately 65-70% of the administered dose is expected to be excreted unchanged, indicating limited hepatic metabolism. The elimination half-life determines the dosing interval required to maintain therapeutic plasma concentrations, with longer half-lives generally allowing for less frequent dosing.
THERAPEUTIC APPLICATIONS
Clinical Indications
Famotidine propanamide shows promise in treating various gastrointestinal disorders characterized by excessive gastric acid secretion. Primary applications include:
Duodenal ulcers represent a significant indication, with clinical studies demonstrating healing rates of approximately 85% following treatment. For gastric ulcers, the compound promotes mucosal healing while providing symptomatic relief through its acid-suppressing effects. In gastroesophageal reflux disease (GERD), famotidine propanamide reduces acid reflux into the esophagus, alleviating symptoms such as heartburn and regurgitation while potentially preventing complications such as esophagitis and stricture formation.
For Zollinger-Ellison syndrome, characterized by excessive gastrin production and subsequent gastric acid hypersecretion, the compound's potent acid-inhibiting properties make it a valuable therapeutic option. Additional applications include stress ulcer prophylaxis in critically ill patients and management of dyspepsia associated with acid overproduction.
RESEARCH FINDINGS AND CASE STUDIES
Clinical Efficacy Studies
Research investigating the clinical efficacy of famotidine has yielded promising results across various gastric acid-related conditions. In a study involving 120 participants with duodenal ulcers, treatment with famotidine resulted in an 85% healing rate compared to 30% in the placebo group after eight weeks of therapy. Participants also reported significant reductions in pain and discomfort, highlighting the compound's symptomatic benefits.
For gastroesophageal reflux disease, clinical trials have demonstrated the effectiveness of famotidine in reducing both the frequency and severity of reflux symptoms. Healing rates for erosive esophagitis approach 50-70% after 12 weeks of treatment, representing a substantial improvement compared to untreated cases. The compound's long duration of action enables once or twice-daily dosing regimens, enhancing patient compliance and treatment outcomes.
Formulation Development Research
Innovative formulation approaches have been explored to enhance the delivery and efficacy of famotidine. A bioequivalence study comparing different formulations involved 46 healthy male subjects and measured plasma concentrations over time. Key findings included area under the curve (AUC) values within the bioequivalence range of 0.80-1.25 and similar maximum concentration (Cmax) values, indicating comparable bioavailability between formulations.
Research on sustained-release systems has yielded promising results, with alginate-glyceryl monooleate (GMO) microspheres extending the time to maximum concentration (Tmax) to 6 hours compared to 2 hours for conventional formulations. This prolonged release profile offers potential advantages in terms of reduced dosing frequency and improved night-time acid control. Additional formulation strategies include mucoadhesive systems designed to enhance gastric residence time and local drug concentration at the site of action.
FUTURE PERSPECTIVES AND CHALLENGES
Emerging Research Directions
Current research on famotidine propanamide explores several promising avenues beyond its established role in acid suppression. Investigations into potential anti-inflammatory properties are underway, with preliminary evidence suggesting effects on cellular signaling pathways that regulate inflammatory responses. These findings may expand the therapeutic applications of the compound to inflammatory conditions of the gastrointestinal tract and possibly other systems.
Structure-activity relationship studies continue to refine understanding of the molecular determinants of receptor binding and antagonistic activity. These investigations aim to identify structural modifications that might further enhance potency, selectivity, or pharmacokinetic properties. Computational modeling approaches facilitate the design of novel derivatives with optimized characteristics, potentially leading to next-generation compounds with improved therapeutic profiles.
Challenges and Limitations
Despite its therapeutic potential, famotidine propanamide faces several challenges that warrant consideration. The limited water solubility of the compound presents formulation challenges that may affect bioavailability and dosage form development. Strategies to address this limitation include the use of solubility enhancers, particle size reduction, and advanced drug delivery systems.
The emergence of proton pump inhibitors as alternative acid-suppressing agents introduces competitive pressure, necessitating clear differentiation of the therapeutic advantages offered by H2 receptor antagonists such as famotidine propanamide. Comparative studies addressing efficacy, safety, and cost-effectiveness are essential to establish the compound's position in the therapeutic landscape. Additionally, comprehensive long-term safety data will be required to fully characterize the benefit-risk profile, particularly for chronic administration.
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